Tri-O-(tert-butyldimethylsilyl)-D-galactal Tri-O-(tert-butyldimethylsilyl)-D-galactal
Brand Name: Vulcanchem
CAS No.:
VCID: VC13575797
InChI: InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Molecular Formula: C24H52O4Si3
Molecular Weight: 488.9 g/mol

Tri-O-(tert-butyldimethylsilyl)-D-galactal

CAS No.:

Cat. No.: VC13575797

Molecular Formula: C24H52O4Si3

Molecular Weight: 488.9 g/mol

* For research use only. Not for human or veterinary use.

Tri-O-(tert-butyldimethylsilyl)-D-galactal -

Specification

Molecular Formula C24H52O4Si3
Molecular Weight 488.9 g/mol
IUPAC Name [(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1
Standard InChI Key FMXIGEXRLSNRMR-NJDAHSKKSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
SMILES CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a D-galactal backbone modified at the 3-, 4-, and 6-positions with TBDMS groups. The IUPAC name, [(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane, underscores its stereochemistry, which is pivotal for directing regioselective reactions . The TBDMS groups enhance steric bulk and electron density, stabilizing reactive intermediates like oxocarbenium ions during glycosylation .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC24H52O4Si3
Molecular Weight488.9 g/mol
CAS Number121702-69-0
Stereochemistry(2R,3S,4R) configuration
Protective Groups3-O-, 4-O-, 6-O-TBDMS

Physicochemical Characteristics

While direct data for the galactal derivative is limited, analogous TBDMS-protected sugars exhibit:

  • Boiling Point: ~210°C at 1.2 mmHg (glucal analog)

  • Density: 0.928 g/mL at 25°C

  • Refractive Index: 1.456 (𝑛20/D)
    These properties suggest high thermal stability and solubility in nonpolar solvents, facilitating its use in anhydrous reaction conditions .

Synthesis and Preparation

Stepwise Protection of D-Galactal

The synthesis involves sequential silylation of D-galactal using TBDMS chloride under basic conditions :

  • Base Selection: Imidazole or pyridine in dimethylformamide (DMF) deprotonates hydroxyl groups.

  • Silylation: TBDMS chloride reacts with 3-, 4-, and 6-hydroxyls, yielding the tri-protected product.

  • Purification: Column chromatography (hexane/ethyl acetate) isolates the compound in >90% yield .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionOutcomeSource
BaseImidazole (3.0 equiv.)Minimizes side reactions
SolventDMFEnhances reaction rate
Temperature0°C → RTPrevents over-silylation
WorkupSilica gel chromatographyPurity >95%

Challenges and Solutions

  • Incomplete Protection: The 4-OH of D-galactal resists silylation due to steric hindrance. Using TBDMS triflate with 2,6-lutidine ensures complete protection .

  • Moisture Sensitivity: Anhydrous conditions and inert atmosphere (N2/Ar) prevent premature desilylation .

Applications in Organic Synthesis

Glycosylation Reactions

The compound serves as a glycosyl donor in stereoselective glycosidations. Its TBDMS groups:

  • Stabilize Oxocarbenium Ions: Facilitate formation of β-linked glycosides via chair-like transition states .

  • Enable Chemoselectivity: The 2-position remains unprotected, allowing selective functionalization .

Case Study: In iridium-catalyzed glycosylations, Tri-O-TBDMS-D-galactal produced 2-deoxyglycosides with >20:1 α/β selectivity, attributed to TBDMS-directed remote participation (RGP) .

Synthesis of Complex Glycans

  • Oligosaccharide Assembly: Sequential deprotection/silylation enables stepwise elongation. For example, coupling with 4-O-acetyl-3,6-di-O-TBDMS-D-glucal yielded branched glycostructures.

  • Natural Product Synthesis: Used in constructing the galactose-rich domains of marine glycosides .

Table 3: Comparative Reactivity of TBDMS-Protected Glycals

CompoundReactivity (Relative Rate)Selectivity (α:β)Source
Tri-O-TBDMS-D-galactal1.020:1
Tri-O-TIPS-D-galactal0.715:1
4-O-Acetyl-3,6-di-O-TBDMS-D-glucal1.225:1

Mechanistic Insights

Stereoelectronic Effects

DFT studies reveal that TBDMS groups at C-3 and C-4:

  • Stabilize 4H3 Conformation: Favors β-selectivity via hyperconjugative interactions .

  • Modulate Electron Density: Enhance nucleophilic attack at the anomeric center .

Remote Group Participation (RGP)

The C-4 TBDMS group participates transiently, forming a dioxolenium intermediate that directs incoming nucleophiles to the α-face . This contrasts with acetyl groups, which exhibit weaker RGP .

Comparison with Analogous Compounds

Tri-O-TBDMS-D-glucal (CAS 79999-47-6) differs in configuration (2R,3R,4R), leading to distinct reactivity:

  • Higher α-Selectivity: 30:1 α/β in glucal vs. 20:1 in galactal .

  • Altered Solubility: Glucal derivatives are more soluble in toluene due to reduced steric strain .

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